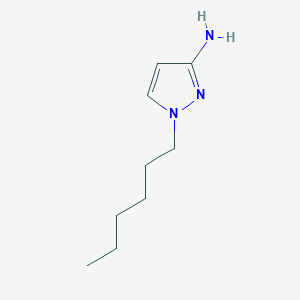

1-Hexyl-1H-pyrazol-3-amine

Description

1-Hexyl-1H-pyrazol-3-amine is a chemical compound belonging to the pyrazole family, characterized by a five-membered ring structure containing two adjacent nitrogen atoms.

Propriétés

IUPAC Name |

1-hexylpyrazol-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17N3/c1-2-3-4-5-7-12-8-6-9(10)11-12/h6,8H,2-5,7H2,1H3,(H2,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVKMNTSMQHMYDH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCN1C=CC(=N1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-Hexyl-1H-pyrazol-3-amine can be synthesized through several methods. One common approach involves the cyclocondensation of acetylenic ketones with hydrazine derivatives in ethanol, leading to the formation of pyrazole derivatives . Another method includes the palladium-catalyzed four-component coupling of a terminal alkyne, hydrazine, carbon monoxide, and an aryl iodide .

Industrial Production Methods: Industrial production of 1-Hexyl-1H-pyrazol-3-amine typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .

Analyse Des Réactions Chimiques

Types of Reactions: 1-Hexyl-1H-pyrazol-3-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The amine group in 1-Hexyl-1H-pyrazol-3-amine can participate in nucleophilic substitution reactions, often using alkyl halides or acyl chlorides.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Alkyl halides, acyl chlorides.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyrazole oxides, while substitution reactions can produce various N-substituted pyrazole derivatives .

Applications De Recherche Scientifique

1-Hexyl-1H-pyrazol-3-amine has a wide range of applications in scientific research:

Chemistry: It serves as a versatile building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound is used in the development of bioactive molecules, including enzyme inhibitors and receptor ligands.

Medicine: It has potential therapeutic applications, particularly in the design of anti-inflammatory and anticancer agents.

Industry: The compound is utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mécanisme D'action

The mechanism of action of 1-Hexyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of certain enzymes or receptors, leading to modulation of biological processes. The compound’s structure allows it to bind to active sites of target proteins, thereby influencing their activity and function .

Comparaison Avec Des Composés Similaires

- 1-Methyl-1H-pyrazol-3-amine

- 1-Phenyl-1H-pyrazol-3-amine

- 1-Ethyl-1H-pyrazol-3-amine

Comparison: 1-Hexyl-1H-pyrazol-3-amine is unique due to its hexyl substituent, which imparts distinct physicochemical properties compared to other pyrazole derivatives. This uniqueness can influence its solubility, reactivity, and biological activity, making it a valuable compound for specific applications .

Activité Biologique

1-Hexyl-1H-pyrazol-3-amine is a compound belonging to the pyrazole family, characterized by its five-membered ring structure containing two nitrogen atoms. This compound has garnered attention in various fields, including medicinal chemistry, due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

1-Hexyl-1H-pyrazol-3-amine (CAS No.: 1003011-96-8) can be synthesized through several methods, including cyclocondensation reactions involving acetylenic ketones and hydrazine derivatives in ethanol. The synthesis can be optimized using continuous flow reactors to enhance yield and purity.

The biological activity of 1-Hexyl-1H-pyrazol-3-amine is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The amino group at the 3-position can form hydrogen bonds with active sites, enhancing binding affinity and biological efficacy. Additionally, the heptyl group increases lipophilicity, facilitating better membrane penetration.

Enzyme Inhibition

1-Hexyl-1H-pyrazol-3-amine has been studied for its role as an enzyme inhibitor. For instance, it has shown potential in inhibiting cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation. Research indicates that certain derivatives exhibit selective inhibition against CDK16 and related kinases, leading to significant cellular effects such as G2/M phase arrest in cancer cells .

Antimicrobial Properties

Recent studies have explored the antimicrobial potential of pyrazole derivatives, including 1-Hexyl-1H-pyrazol-3-amine. It has been reported that certain complexes containing pyrazole moieties demonstrate antibacterial activity against various microorganisms, with minimum inhibitory concentrations (MIC) indicating effective antimicrobial properties .

| Compound | MIC (µg/mL) | Target Organisms |

|---|---|---|

| 1-Hexyl-1H-pyrazol-3-amine | 62.5 - 125 | S. aureus, S. epidermidis |

| Complex A | 31.2 - 250 | Various bacteria |

Cytotoxicity Studies

Cytotoxicity assessments have shown that while some derivatives exhibit significant cytotoxic effects against cancer cell lines, they also maintain a degree of selectivity for normal cells. For example, IC50 values for certain complexes were found to be above 250 µM against human foreskin fibroblast cells (HFF-1), indicating a need for careful evaluation of therapeutic windows .

Case Studies and Research Findings

Case Study: Inhibition of CDK16

A study highlighted the synthesis of pyrazole-based inhibitors targeting CDK16, demonstrating an EC50 value of 33 nM for one derivative (43d). This compound showed a dose-dependent decrease in cell viability across various cancer cell lines, underscoring its potential as an anticancer agent .

Case Study: Antimicrobial Activity

In another investigation, a series of pyrazole derivatives were tested for their antimicrobial efficacy against both Gram-positive and Gram-negative bacteria. The results indicated that certain compounds significantly reduced bacterial viability through mechanisms involving cell membrane disruption and DNA degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.